2-Isothiocyanato-2-methylpropanenitrile

Description

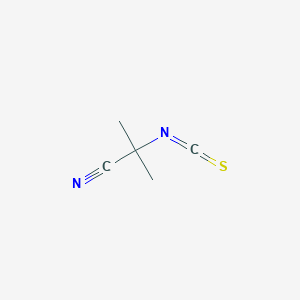

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDHPRNEKKOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors of 2 Isothiocyanato 2 Methylpropanenitrile

Established Synthetic Routes to 2-Isothiocyanato-2-methylpropanenitrile

Traditional methods for the synthesis of isothiocyanates, which can be adapted for this compound, often rely on the use of highly reactive and toxic reagents. rsc.orgdigitellinc.com These methods are well-documented and provide reliable pathways to the desired product. The primary precursor for these syntheses would be 2-amino-2-methylpropanenitrile (B28548).

Synthesis via Thiophosgene-Based Approaches

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a classic and widely used method for the preparation of isothiocyanates. cbijournal.comnih.gov This approach is analogous to the formation of isocyanates from phosgene. cbijournal.com The reaction proceeds through an unstable thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. bu.edu.eg

For the synthesis of this compound, the reaction would involve the treatment of 2-amino-2-methylpropanenitrile with thiophosgene, typically in the presence of a base to neutralize the HCl byproduct. nih.gov While effective, the high toxicity of thiophosgene necessitates careful handling and has prompted the search for safer alternatives. nih.govresearchgate.net

Table 1: Thiophosgene-Based Synthesis of Isothiocyanates

| Precursor | Reagent | Intermediate | Product | Key Considerations |

|---|

Synthesis via Carbon Disulfide and Related Reagents

A common alternative to the use of thiophosgene involves carbon disulfide (CS₂). digitellinc.comnih.gov In this method, the primary amine, 2-amino-2-methylpropanenitrile, would first react with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.govnih.gov This intermediate is then treated with a desulfurizing agent to induce the elimination of hydrogen sulfide (B99878) and form the isothiocyanate. nih.gov

Table 2: Carbon Disulfide-Based Synthesis of Isothiocyanates

| Precursor | Reagent 1 | Intermediate | Reagent 2 (Desulfurizing Agent) | Product |

|---|

Multi-Component Reactions for Isothiocyanate Formation

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the formation of isothiocyanate intermediates is a key step in some MCRs. For example, isocyanides can react with elemental sulfur and an amine in a multi-component reaction where an isothiocyanate is formed in situ. rsc.org This highlights the potential for developing novel MCRs that could lead to the target molecule. Another example involves the reaction of isocyanides, alcohols or thiols, and elemental sulfur, which proceeds through an isothiocyanate intermediate. nih.gov

Green and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for isothiocyanate synthesis. These strategies aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. digitellinc.com

Catalytic Approaches for Isothiocyanate and Nitrile Introduction

Catalytic methods are at the forefront of green synthesis. One sustainable approach involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases. rsc.org This method avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. rsc.org Researchers have also explored visible-light-driven photocatalytic methods for synthesizing isothiocyanates from primary amines and carbon disulfide under mild, metal-free conditions. organic-chemistry.org Such catalytic systems offer high efficiency and broad substrate compatibility. organic-chemistry.orgrsc.org

Another innovative green method involves the use of sodium persulfate (Na₂S₂O₈) for the desulfurization of dithiocarbamates in water, which serves as a green solvent. rsc.org This procedure is practical, efficient, and tolerates a wide range of functional groups. rsc.org

Table 3: Green Catalytic Approaches to Isothiocyanates

| Strategy | Precursor | Reagents/Catalysts | Advantages |

|---|---|---|---|

| Isocyanide Sulfurization | Isocyanide | Elemental Sulfur, Amine Base (e.g., DBU) rsc.org | Avoids toxic thiophosgene and CS₂. rsc.org |

| Photocatalysis | Primary Amine, CS₂ | Visible Light, Photocatalyst (e.g., Rose Bengal) organic-chemistry.org | Mild, metal-free conditions. organic-chemistry.org |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like isothiocyanates. nih.gov Continuous flow processes offer enhanced safety, better control over reaction parameters, and the potential for straightforward scaling. nih.gov The high reactivity and potential instability of isothiocyanates make them ideal candidates for on-demand generation and immediate use in subsequent reactions within a flow system. nih.govworktribe.com

A reported flow protocol for isothiocyanate synthesis involves the conversion of chloroximes using immobilized reagents, which eliminates the need for conventional work-up and purification. nih.govresearchgate.net This approach allows for rapid access to isothiocyanate building blocks. nih.govworktribe.com The integration of isothiocyanate synthesis into multi-step flow sequences is a promising area for the efficient construction of more complex molecules. thieme-connect.com

Microwave-Assisted and Electrochemical Methods

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved purity compared to conventional heating methods. rsc.org This technique could be particularly advantageous for the synthesis of precursors to this compound.

One potential application is in the synthesis of tertiary isothiocyanates. For instance, the reaction of tertiary alkyl halides with a thiocyanate (B1210189) salt is a known route to forming the isothiocyanate functional group. lookchem.com Microwave irradiation has been shown to accelerate nucleophilic substitution reactions, and its application to the reaction of a precursor like tert-butyl chloride with zinc thiocyanate (Zn(SCN)₂) could enhance reaction rates. lookchem.com However, a significant challenge in such reactions is controlling the selectivity between the thermodynamically favored isothiocyanate (R-NCS) and the kinetically favored thiocyanate (R-SCN). rsc.org Microwave heating can sometimes influence this selectivity. lookchem.com Another microwave-assisted approach involves the thionation of isocyanides using reagents like Lawesson's reagent, a method that has proven efficient for a broad range of substrates under microwave irradiation. tandfonline.comresearchgate.net

Electrochemical Methods:

Electrosynthesis offers a green and sustainable alternative to traditional chemical synthesis, often avoiding harsh reagents and operating at ambient temperatures. rsc.org Recent advancements have demonstrated the utility of electrochemical methods for creating both isothiocyanate and nitrile functionalities.

For the isothiocyanate moiety, a practical and mild electrochemical method involves the anodic desulfurization of dithiocarbamate salts, which are formed in situ from the corresponding primary amine and carbon disulfide (CS₂). gre.ac.ukorganic-chemistry.orgacs.org This supporting-electrolyte-free method is high-yielding and shows excellent functional group tolerance. organic-chemistry.org Applying this to a precursor such as 2-amino-2-methylpropanenitrile could provide a direct electrochemical route to the target molecule. A plausible mechanism involves the amine attacking CS₂ to form a dithiocarbamate salt, which is then oxidized at the anode to generate a thiocarbamyl cation that subsequently yields the isothiocyanate. gre.ac.uk

For the nitrile group, electrochemical α-cyanation of tertiary amines has been developed. rsc.orgrsc.orgacs.org These methods can proceed under transition-metal-free conditions, using cyanide sources like azobisisobutyronitrile (AIBN) or ammonium (B1175870) thiocyanate (NH₄SCN), where the cyanide radical is generated through mediated electrochemical oxidation. rsc.orgresearchgate.net

| Method | Key Features | Potential Application | Relevant Findings |

| Microwave-Assisted | Rapid heating, reduced reaction times, potential for improved yields and selectivity. rsc.org | Synthesis of tertiary isothiocyanate precursors from alkyl halides or isocyanides. lookchem.comtandfonline.com | Microwave irradiation accelerates the reaction of t-alkyl halides with Zn(SCN)₂. lookchem.com It also efficiently promotes the conversion of isocyanides to isothiocyanates using Lawesson's reagent. tandfonline.comresearchgate.net |

| Electrochemical | Mild conditions, avoids harsh oxidants, environmentally friendly. rsc.org | Conversion of 2-amino-2-methylpropanenitrile to the target compound; α-cyanation of precursors. organic-chemistry.orgrsc.org | Anodic oxidation of in situ formed dithiocarbamates provides a high-yielding route to isothiocyanates. gre.ac.ukorganic-chemistry.org Electrochemical α-cyanation of tertiary amines has been established. rsc.orgrsc.org |

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies heavily on the strategic introduction of its two key functional groups. A logical and efficient approach involves synthesizing a stable precursor containing one of the desired groups (or a progenitor) and then introducing the second. A key precursor for this target molecule is 2-amino-2-methylpropanenitrile, also known as α-aminoisobutyronitrile. ontosight.aicas.org This compound provides the complete carbon skeleton and the nitrile group, with the primary amine serving as a handle for conversion to the isothiocyanate. This aminonitrile can be synthesized via the Strecker reaction, involving the reaction of acetone (B3395972) with potassium cyanide and an ammonium salt. guidechem.com

The conversion of a primary amine to an isothiocyanate is a well-established transformation with several reliable methods. Given the precursor 2-amino-2-methylpropanenitrile, the following strategies are most relevant.

Reaction with Carbon Disulfide (CS₂): This is the most common and versatile method. The primary amine reacts with CS₂ in the presence of a base (like triethylamine (B128534) or DBU) to form a dithiocarbamate salt in situ. organic-chemistry.org This intermediate is then treated with a desulfurizing agent to induce elimination, yielding the isothiocyanate. beilstein-journals.orgkiku.dk A variety of reagents can effect this transformation, including tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.orgresearchgate.netcbijournal.com This method is often performed as a one-pot process and is applicable to a wide range of amines. beilstein-journals.org

Reaction with Thiophosgene or Surrogates: The reaction of primary amines with the highly toxic thiophosgene (CSCl₂) is a classic method for isothiocyanate synthesis. Due to safety concerns, less hazardous thiophosgene surrogates such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are often preferred.

Sulfuration of Isocyanides: If the corresponding isocyanide precursor (2-isocyano-2-methylpropanenitrile) were available, it could be directly converted to the isothiocyanate via sulfuration, for example, using elemental sulfur.

| Method | Reagents | Conditions | Key Features |

| From Primary Amine via CS₂ | 1. CS₂, Base (e.g., Et₃N) 2. Desulfurizing Agent (e.g., TsCl, Boc₂O) organic-chemistry.orgresearchgate.net | Typically one-pot, mild conditions. | High-yielding, broad substrate scope, avoids highly toxic reagents. beilstein-journals.orgkiku.dk |

| From Primary Amine via Thiophosgene Surrogates | 1,1'-Thiocarbonyldiimidazole (TCDI) | Anhydrous solvent. | Avoids the use of highly toxic thiophosgene. |

| From Isocyanide | Elemental Sulfur (S₈) | Requires synthesis of the isocyanide precursor. | Direct conversion of the isocyano group. |

The nitrile group is relatively stable and is often incorporated early in a synthetic sequence. The structure of this compound, with a quaternary α-carbon, places specific constraints on synthetic methods.

Strecker Synthesis: As mentioned, the Strecker synthesis is an ideal method for producing the key precursor, 2-amino-2-methylpropanenitrile. This one-pot reaction combines acetone, a cyanide source (e.g., KCN or NaCN), and ammonia (B1221849) (or an ammonium salt) to form the α-aminonitrile directly. guidechem.com This strategy simultaneously constructs the C-CN bond and installs the amine precursor to the isothiocyanate group at the desired quaternary center.

Nucleophilic Substitution: A theoretical route could involve the nucleophilic substitution of a tertiary alkyl halide, such as 2-chloro-2-methylpropyl isothiocyanate, with a cyanide salt. Due to the steric hindrance of the tertiary carbon, this reaction would necessarily proceed through an Sₙ1 mechanism, which could be complicated by competing elimination reactions.

From Tertiary Alcohols: Isocyanides can be prepared from tertiary alcohols in a one-pot reaction using trimethylsilyl (B98337) cyanide (TMSCN). nih.gov The resulting 2-isocyano-2-methylpropanenitrile could then be isomerized or otherwise converted, although this is a less direct route.

| Method | Precursor | Reagents | Key Features |

| Strecker Synthesis | Acetone | KCN, NH₄Cl | Efficiently creates the α-aminonitrile precursor, establishing the quaternary center with both nitrogen and cyano functionalities. guidechem.com |

| Nucleophilic Substitution (Sₙ1) | Tertiary Halide with -NCS group | NaCN or KCN | Prone to elimination side-products; requires a precursor that may be difficult to synthesize. |

| Dehydration of Amides | Tertiary Amide with -NCS group | P₄O₁₀, SOCl₂, etc. | Requires the synthesis of the corresponding amide precursor. |

The synthesis of a bifunctional compound like this compound requires careful control of chemo- and regioselectivity.

Regioselectivity: The regioselectivity is largely determined by the choice of the starting material. Using acetone in a Strecker synthesis definitively places the amino and nitrile groups on the C2 carbon of the propane backbone, ensuring the correct regiochemistry from the outset. Subsequent conversion of the amine to the isothiocyanate preserves this arrangement.

Chemoselectivity: Chemoselectivity is a more significant concern.

Isothiocyanate vs. Thiocyanate Formation: When using a thiocyanate salt (SCN⁻) as a nucleophile with a tertiary alkyl precursor, there is competition between S-alkylation (forming a thiocyanate, R-SCN) and N-alkylation (forming an isothiocyanate, R-NCS). lookchem.com The thiocyanate anion is an ambident nucleophile. For tertiary substrates, which react via an Sₙ1 mechanism involving a carbocation intermediate, the reaction at the more electronegative nitrogen atom is often favored, leading predominantly to the more thermodynamically stable isothiocyanate product. rsc.orgchemrxiv.org Reaction conditions, including solvent and counter-ion, can influence the product ratio. lookchem.com

Order of Operations: The sequence of introducing the functional groups is critical. The nitrile group is robust and generally unreactive under the conditions used to form isothiocyanates from amines. Conversely, the isothiocyanate group is an electrophile and can react with nucleophiles or bases. Therefore, the most logical and chemoselective strategy is to first synthesize 2-amino-2-methylpropanenitrile and then convert the primary amine to the isothiocyanate in the final step. This avoids exposing the reactive isothiocyanate group to the nucleophilic cyanide or the basic conditions of a Strecker-type reaction.

Intermediate Reactivity: During the conversion of the amine to the isothiocyanate using CS₂ and a desulfurizing agent, the intermediate dithiocarbamate is formed chemoselectively at the primary amine without affecting the nitrile group. The subsequent elimination step is also specific to the dithiocarbamate moiety.

Theoretical and Computational Investigations of 2 Isothiocyanato 2 Methylpropanenitrile

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-isothiocyanato-2-methylpropanenitrile are primarily dictated by the interplay between the electron-withdrawing nitrile group and the versatile isothiocyanate group, attached to a tertiary carbon.

According to molecular orbital (MO) theory, the electronic landscape of this compound is characterized by a combination of sigma (σ) and pi (π) orbitals. The nitrile group (C≡N) possesses a linear geometry with sp hybridization for both carbon and nitrogen atoms. This results in a strong σ bond and two perpendicular π bonds, creating a region of high electron density around the nitrogen atom due to its higher electronegativity. libretexts.orgebsco.com The lone pair of electrons on the nitrogen resides in an sp hybrid orbital. libretexts.org

The isothiocyanate group (-N=C=S) is a pseudohalide and exhibits a nearly linear geometry. benthamopen.com The central carbon is sp hybridized, forming double bonds with both nitrogen and sulfur. This results in a system of delocalized π orbitals. The highest occupied molecular orbital (HOMO) is often associated with the π orbitals of the NCS group, while the lowest unoccupied molecular orbital (LUMO) is also typically centered on this functionality, making it susceptible to both nucleophilic and electrophilic attack. benthamopen.com The presence of the electron-withdrawing nitrile group is expected to lower the energy of the molecular orbitals.

The electron density distribution will be polarized towards the nitrogen atom of the nitrile group and the sulfur and nitrogen atoms of the isothiocyanate group due to their high electronegativity. This creates a partial positive charge on the carbon atoms of both functional groups, making them electrophilic centers. libretexts.orgnumberanalytics.com

Table 1: Predicted Molecular Orbital Characteristics of this compound (based on analogous compounds)

| Molecular Orbital | Primary Atomic Orbital Contributions | Expected Energy Level | Role in Reactivity |

|---|---|---|---|

| HOMO | π orbitals of -NCS group | High | Site for electrophilic attack |

| LUMO | π* orbitals of -NCS and -CN groups | Low | Site for nucleophilic attack |

Conformational analysis of this compound would involve rotation around the C-C and C-N single bonds. Due to the steric bulk of the tertiary carbon with two methyl groups, a nitrile group, and an isothiocyanate group, rotational freedom will be somewhat restricted. Computational studies on similar alkyl isothiocyanates have shown the existence of different conformers. researchgate.net For this compound, quantum chemical calculations would likely reveal several stable conformers corresponding to different dihedral angles between the functional groups. The relative stability of these conformers would be determined by a balance of steric hindrance and weak intramolecular interactions. The most stable conformer is expected to be the one that minimizes steric repulsion between the bulky methyl, nitrile, and isothiocyanate groups.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of molecules by determining the energetics of potential reaction pathways.

The reactivity of this compound is characterized by the electrophilic nature of the carbon atoms in both the nitrile and isothiocyanate groups. Computational studies on nitriles have shown that they can react with nucleophiles, with calculated activation energies (Ea) providing a measure of their reactivity. nih.gov For instance, the activation energy for the reaction of nitriles with thiol nucleophiles can be predicted using DFT calculations. nih.gov Similarly, the isothiocyanate group is known to be electrophilic at the central carbon atom. arkat-usa.org

Table 2: Predicted Reaction Energetics for Nucleophilic Attack on this compound (based on analogous reactions)

| Reaction | Nucleophile | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Addition to Nitrile | Cysteine | < 16 (for reactive nitriles) nih.gov | Exothermic |

| Addition to Isothiocyanate | Hydroxyl ion | ~14 srce.hr | Exothermic |

Computational modeling can elucidate the step-by-step mechanisms of reactions involving this compound. For the nitrile group, nucleophilic attack on the electrophilic carbon is a common reaction pathway, leading to the formation of an intermediate imine anion. libretexts.org The reaction mechanism for the nucleophilic addition of cysteine to nitriles has been investigated using DFT calculations, showing a proton-assisted thiolate attack. nih.gov

For the isothiocyanate group, reactions with nucleophiles such as amines or thiols are well-documented. The mechanism involves the nucleophilic attack on the central carbon atom of the -N=C=S group. arkat-usa.org Computational modeling can map the potential energy surface of these reactions, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

Computational Design and Virtual Screening of Analogues

The computational design and virtual screening of analogues of a lead compound, such as this compound, represent a cornerstone of modern drug discovery and materials science. These in silico techniques allow for the rapid exploration of vast chemical spaces to identify novel molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the development pipeline and reducing costs associated with experimental screening. While specific comprehensive research on the computational design of this compound analogues is not extensively detailed in publicly available literature, the established methodologies for such investigations provide a clear framework for how such studies would be conducted.

The process typically commences with the generation of a virtual library of analogues. This can be achieved through various computational strategies, including fragment-based design, where molecular fragments are systematically combined, or by applying chemical transformations to the core scaffold of this compound. The objective is to create a diverse set of virtual compounds that retain key structural features while exploring a range of physicochemical properties.

Once the virtual library is established, a hierarchical virtual screening cascade is employed to identify the most promising candidates. nih.gov This process often begins with filtering based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five, to eliminate compounds with unfavorable pharmacokinetic profiles. nih.gov Subsequent stages involve more computationally intensive methods to predict the biological activity of the remaining candidates.

Structure-based virtual screening (SBVS) is a powerful approach when the three-dimensional structure of the biological target is known. nih.gov This method utilizes molecular docking algorithms to predict the binding affinity and orientation of each analogue within the target's active site. mdpi.com The docking scores, along with an analysis of the predicted intermolecular interactions, are used to rank the compounds. nih.gov For instance, analogues forming key hydrogen bonds or hydrophobic interactions with critical amino acid residues in the binding pocket would be prioritized. nih.govrsc.org

In the absence of a known target structure, ligand-based virtual screening methods are employed. These approaches rely on the principle that structurally similar molecules are likely to exhibit similar biological activities. Techniques such as pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity, and quantitative structure-activity relationship (QSAR) modeling, which correlates physicochemical properties with activity, are utilized to screen the virtual library.

Following the initial virtual screening, the top-ranked hits are typically subjected to more rigorous computational validation. Molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex and to calculate binding free energies, providing a more accurate prediction of binding affinity. nih.govnih.govrsc.org These simulations offer insights into the dynamic behavior of the system and can reveal important conformational changes upon ligand binding.

The culmination of this computational workflow is the selection of a small subset of high-confidence candidates for experimental synthesis and biological evaluation. This integrated approach of computational design and virtual screening significantly enhances the efficiency of identifying novel and effective analogues of a lead compound like this compound.

Illustrative Data from a Hypothetical Virtual Screening of this compound Analogues

The following tables represent the type of data that would be generated during a computational study. The compounds and values are hypothetical and for illustrative purposes only.

Table 1: Physicochemical Properties of Designed Analogues

| Analogue ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| 2-IMPN-A01 | 154.22 | 1.85 | 0 | 2 | 0 |

| 2-IMPN-A02 | 184.27 | 2.15 | 1 | 2 | 0 |

| 2-IMPN-A03 | 212.30 | 2.50 | 0 | 3 | 0 |

Table 2: Predicted Docking Scores and Binding Energies for Top-Ranked Analogues

| Analogue ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-IMPN-A02 | -8.5 | -67.87 | Tyr385, Trp387 |

| 2-IMPN-A03 | -9.2 | -69.22 | Tyr385, Phe518, Ser530 |

Despite a comprehensive search for scientific literature and data on the chemical compound "this compound," no specific information was found regarding its applications in advanced organic synthesis and materials science as outlined in the requested article structure.

The search results consistently provided general information on the broader class of isothiocyanates, their synthesis, and their applications in various fields. However, none of the available resources specifically mentioned or detailed the use of this compound in the construction of complex heterocyclic architectures, as a reagent in multi-step organic transformations, or in the development of polymers and advanced materials.

Consequently, due to the lack of specific data for "this compound," it is not possible to generate the requested thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Applications in Advanced Organic Synthesis and Materials Science

Role in Catalysis and Ligand Design

The unique structural features of 2-Isothiocyanato-2-methylpropanenitrile, combining a reactive isothiocyanate group with a nitrile functionality on a sterically hindered tertiary carbon, make it a compound of interest in the design of novel catalytic systems.

Precursor for Novel Ligands in Metal-Catalysis

Isothiocyanates are well-established precursors for a variety of ligands used in transition metal catalysis. The nitrogen and sulfur atoms of the isothiocyanate group can coordinate to metal centers, and the group's reactivity allows for further modification to create more complex ligand architectures. While specific research on this compound as a ligand precursor is not extensively documented, the general reactivity of isothiocyanates suggests its potential in this area. For instance, isothiocyanates can react with amines to form thiourea-based ligands, which are known to be effective in various catalytic transformations. The gem-dimethyl substitution in this compound could impart specific steric and electronic properties to such ligands, potentially influencing the selectivity and activity of the resulting metal complexes. A new synthetic route to isothiocyanate-containing materials has been demonstrated by refluxing metal powders with thiourea (B124793) in 4-methylpyridine, where the isothiocyanate ligand is generated in situ. researchgate.net

Components in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. Thioureas derived from isothiocyanates are a prominent class of organocatalysts, capable of activating substrates through hydrogen bonding. The isothiocyanate group in this compound can be readily converted into a thiourea moiety. Cinchona alkaloid-derived thioureas have been shown to be powerful catalysts in a range of asymmetric transformations. nih.gov The resulting catalyst, incorporating the 2-methylpropanenitrile backbone, could exhibit unique catalytic properties due to the steric hindrance and the electronic nature of the nitrile group. These features might influence the catalyst's solubility, stability, and its interaction with substrates, thereby affecting the efficiency and stereoselectivity of the catalyzed reactions.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of isothiocyanates like this compound are crucial for process monitoring, quality control, and research. Due to their reactivity and sometimes volatile nature, specific analytical methods have been developed and refined.

Chromatographic Separation Techniques (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and analysis of isothiocyanates.

HPLC: Reversed-phase HPLC is a widely adopted method for the analysis of isothiocyanates. However, challenges such as compound precipitation in the chromatographic system can lead to losses and impact quantitative accuracy. nih.gov To mitigate this, methods involving heating the column have been developed, which can significantly reduce such losses. nih.govresearchgate.net For compounds lacking a strong UV chromophore, derivatization is often employed to enhance detection. mdpi.com

GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for analyzing volatile isothiocyanates. For less volatile compounds or to improve chromatographic behavior, derivatization may be necessary. A GC-MS method was developed where thermal degradation of sulforaphane, an isothiocyanate, was significantly reduced through the use of an appropriate injector liner and precise control of the carrier gas flow rates. dss.go.th For the analysis of methyl isothiocyanate in air, samples are collected on charcoal resin tubes, extracted, and then analyzed by GC/MS in the selected ion monitoring (SIM) mode. ca.gov

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Key Considerations |

| HPLC | C18 | Acetonitrile/Water | UV-Vis, DAD, MS | Potential for on-column precipitation; derivatization may be needed for sensitivity. nih.govmdpi.com |

| GC | DB-5MS | Helium | MS, FID | Thermal degradation of analytes can be a concern; derivatization can improve volatility. dss.go.th |

Spectroscopic Characterization for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which is crucial for identity confirmation. High-resolution mass spectrometry (HRMS) can be used for the qualitative and quantitative determination of isothiocyanates. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule, confirming the presence of the methyl, nitrile, and isothiocyanate groups and their connectivity.

Infrared (IR) Spectroscopy: The characteristic strong and broad absorption band for the isothiocyanate group (-N=C=S) is a key diagnostic feature in IR spectra. For a copper(II) complex containing an isothiocyanato ligand, spectroscopic properties were associated with the pseudo Jahn–Teller effect. researchgate.net

| Spectroscopic Method | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| NMR Spectroscopy | Detailed structural information and connectivity of atoms. |

| Infrared (IR) Spectroscopy | Presence of functional groups, particularly the -N=C=S stretch. |

Derivatization Strategies for Enhanced Analysis

Derivatization is a common strategy to overcome challenges in the analysis of isothiocyanates, such as their instability, volatility, or lack of a strong chromophore. mdpi.com This chemical modification can improve chromatographic separation, increase detection sensitivity, and enhance the stability of the analyte.

Common derivatization reactions for isothiocyanates include:

Reaction with amines: Isothiocyanates react with ammonia (B1221849) or primary/secondary amines to form stable thiourea derivatives that are amenable to HPLC analysis with UV detection. nih.gov

Reaction with thiols: Reagents like 1,2-benzenedithiol can react with isothiocyanates to form a cyclocondensation product, 1,3-benzodithiole-2-thione, which can be determined spectrophotometrically. mdpi.com Another approach involves derivatization with N-acetyl-L-cysteine (NAC), with the resulting dithiocarbamates being analyzed by HPLC. researchgate.netmostwiedzy.pl Mercaptoacetic acid has also been utilized for the derivatization of isothiocyanates. researchgate.net

| Derivatizing Agent | Resulting Product | Analytical Advantage |

| Ammonia | Thiourea | Increased stability and UV absorbance for HPLC. nih.gov |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | Enables spectrophotometric or HPLC determination. mdpi.com |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) | Suitable for HPLC analysis with low detection limits. mdpi.comresearchgate.net |

| Mercaptoacetic acid | Thioester derivative | Allows for quantification via capillary electrophoresis. researchgate.net |

Future Research Directions and Challenges

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

While the reactivity of isothiocyanates is well-established in the formation of thioureas and various heterocycles, the unique electronic and steric properties imparted by the geminal nitrile and tert-butyl groups in 2-isothiocyanato-2-methylpropanenitrile suggest the potential for undiscovered reactivity patterns. Future research will likely focus on elucidating these novel transformations and harnessing them for synthetic innovation.

A key area of investigation will be the participation of this compound in various cycloaddition reactions. The isothiocyanate moiety is a known participant in [3+2] and [2+2] cycloadditions, leading to the formation of five- and four-membered heterocyclic rings, respectively. A deeper understanding of how the nitrile group influences the regioselectivity and stereoselectivity of these reactions could lead to the development of novel synthetic routes to complex molecules. For instance, exploring its reactions with nitrones, azomethine ylides, and ketenes could yield a diverse array of previously inaccessible heterocyclic scaffolds.

Furthermore, the development of novel multicomponent reactions (MCRs) involving this compound is a promising avenue. MCRs offer a highly efficient means of building molecular complexity in a single step. Designing new MCRs that incorporate this isothiocyanate could provide rapid access to libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

The table below summarizes potential areas for exploring the reactivity of this compound.

| Reaction Type | Potential Reactants | Potential Products | Research Focus |

| [3+2] Cycloaddition | Nitrones, Azomethine ylides, Diazoalkanes | Substituted thiazolidines, imidazolidines, and other five-membered heterocycles | Stereochemical and regiochemical outcomes, influence of the nitrile group. |

| [2+2] Cycloaddition | Ketenes, Alkenes (photochemical) | Thietanes, Azetidin-2-thiones | Reaction conditions, scope of suitable reaction partners. |

| Multicomponent Reactions | Various aldehydes, amines, and other nucleophiles | Highly substituted thioureas and complex heterocycles | Discovery of novel reaction cascades, library synthesis. |

| Reactions with Organometallic Reagents | Grignard reagents, Organolithium compounds | Novel functionalized nitriles and thiols | Understanding the reactivity of the isothiocyanate vs. the nitrile group. |

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of this compound in a selective and efficient manner. Future research in this area will likely concentrate on several key aspects, including the design of catalysts for asymmetric synthesis and the exploration of environmentally benign catalytic processes.

A significant challenge and opportunity lies in the development of catalysts that can control the stereochemistry of reactions involving the isothiocyanate group. For instance, in the synthesis of chiral thioureas, which are valuable as organocatalysts and pharmaceutical intermediates, the use of chiral catalysts could enable the enantioselective addition of amines to this compound. Research into chiral Lewis acids, Brønsted acids, and organocatalysts will be instrumental in achieving high levels of enantioselectivity.

Moreover, the development of catalytic systems that enhance the efficiency and sustainability of isothiocyanate synthesis is crucial. While traditional methods for synthesizing isothiocyanates often involve stoichiometric and sometimes hazardous reagents, modern catalytic approaches offer greener alternatives. For example, the use of transition metal catalysts, such as copper or cobalt complexes, in the desulfurization of dithiocarbamate (B8719985) salts (precursors to isothiocyanates) can proceed under milder conditions and with higher atom economy. fishersci.com Amine-catalyzed sulfurization of isocyanides with elemental sulfur also presents a more sustainable route. rsc.org

The table below outlines potential catalytic systems for reactions involving this compound.

| Catalytic Approach | Catalyst Type | Target Reaction | Potential Advantages |

| Asymmetric Catalysis | Chiral Lewis acids, Chiral Brønsted acids, Organocatalysts | Enantioselective synthesis of thioureas and heterocycles | Access to enantiomerically pure compounds for pharmaceutical and catalytic applications. |

| Transition Metal Catalysis | Copper, Cobalt, Palladium complexes | Synthesis of isothiocyanates, Cross-coupling reactions | High efficiency, mild reaction conditions, broad substrate scope. |

| Photocatalysis | Organic dyes, Semiconductor nanoparticles | Novel cycloadditions, C-H functionalization | Use of visible light as a renewable energy source, unique reactivity pathways. |

| Biocatalysis | Enzymes (e.g., hydrolases, transferases) | Selective transformations of the isothiocyanate or nitrile group | High selectivity, environmentally friendly conditions. |

Expansion of this compound Derivatives in Materials Innovation

The unique chemical properties of this compound make it an attractive building block for the creation of novel functional materials. Future research is expected to expand the application of its derivatives in diverse areas of materials science, including the development of advanced polymers, functional surfaces, and porous materials.

One promising direction is the incorporation of this compound derivatives as monomers in polymerization reactions. The isothiocyanate group can readily react with nucleophiles such as amines and alcohols, allowing for the synthesis of functional polymers with tailored properties. For example, polymers bearing pendant thiourea (B124793) or urethane (B1682113) linkages derived from this isothiocyanate could exhibit unique mechanical, thermal, or optical properties. These functional polymers could find applications as coatings, adhesives, or in biomedical devices.

The reactivity of the isothiocyanate group also makes it a valuable tool for the surface modification of materials. By grafting derivatives of this compound onto the surfaces of various substrates (e.g., silica (B1680970), gold, or other polymers), it is possible to alter their surface properties, such as wettability, biocompatibility, or chemical reactivity. This could be particularly useful in the development of biosensors, drug delivery systems, and antifouling coatings. A notable application that has been explored is the use of tert-butyl isothiocyanate for modifying the pore sizes of heterostructured surface-mounted metal-organic frameworks (MOFs). fishersci.comsigmaaldrich.com

The table below highlights potential applications of this compound derivatives in materials science.

| Material Type | Derivative Functionality | Potential Application | Research Focus |

| Functional Polymers | Monomer for polymerization | Advanced coatings, biomedical materials, stimuli-responsive polymers | Control over polymer architecture, investigation of material properties. |

| Surface Modification | Surface grafting agent | Biosensors, antifouling surfaces, controlled drug release | Development of robust grafting techniques, characterization of surface properties. |

| Porous Materials (e.g., MOFs) | Pore size modifier | Gas storage and separation, catalysis | Precise control over pore dimensions, stability of the modified materials. |

| Nanoparticle Functionalization | Ligand for nanoparticles | Targeted drug delivery, bioimaging | Synthesis of stable functionalized nanoparticles, in vitro and in vivo evaluation. |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and the study of this compound is no exception. These computational tools offer the potential to accelerate the discovery of new reactions, optimize reaction conditions, and design novel derivatives with desired properties, thereby overcoming many of the challenges associated with traditional experimental approaches.

Machine learning models can be trained on large datasets of known chemical reactions to predict the outcomes of new transformations. By inputting the structures of this compound and potential reactants, these models can predict the likely products, yields, and even suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). This predictive capability can significantly reduce the number of experiments required, saving time and resources.

Furthermore, generative AI models can be employed for the de novo design of novel derivatives of this compound with specific target properties. For instance, by defining desired characteristics such as high biological activity or specific material properties, these algorithms can generate new molecular structures that are likely to possess these attributes. This approach opens up new avenues for the discovery of innovative pharmaceuticals and advanced materials.

The table below outlines the potential roles of AI and ML in the study of this compound.

| AI/ML Application | Technique | Objective | Expected Outcome |

| Reaction Prediction | Neural Networks, Graph-based models | Predict the products and yields of unknown reactions. | Accelerated discovery of novel reactivity patterns and synthetic routes. |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identify the optimal catalyst, solvent, and temperature for a given reaction. | Improved reaction efficiency and selectivity, reduced experimental effort. |

| De Novo Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel derivatives with desired properties (e.g., biological activity, material characteristics). | Rapid identification of promising new compounds for further investigation. |

| Mechanism Elucidation | Quantum Chemistry combined with ML | Predict reaction pathways and transition states. | Deeper understanding of the underlying mechanisms of novel reactions. |

Addressing Scalability and Industrial Relevance of Synthesis Methods

For the potential applications of this compound and its derivatives to be realized, it is essential to develop synthesis methods that are not only efficient and selective but also scalable and industrially viable. Future research must address the challenges associated with translating laboratory-scale syntheses to large-scale production, focusing on factors such as cost, safety, and environmental impact.

Current laboratory syntheses of isothiocyanates often rely on reagents that may not be suitable for industrial production due to their toxicity, cost, or the generation of hazardous waste. A key challenge is the development of robust and scalable processes that utilize readily available, inexpensive starting materials and environmentally benign reagents and solvents. One-pot processes, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, are particularly attractive for improving efficiency and reducing waste. For instance, a one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. mdpi.comresearchgate.net

Process optimization will also be a critical area of focus. This includes the systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing energy consumption and by-product formation. The use of flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch reactors, can offer significant advantages in terms of safety, scalability, and process control. A patent for the preparation of tert-butyl isothiocyanate, a closely related compound, describes a process using dry hydrogen chloride gas as a catalyst, which is easily separable and generates no by-products, resulting in a high-purity product. nih.gov

The table below summarizes key considerations for the scalable synthesis of this compound.

| Aspect | Key Challenge | Research Direction | Potential Benefit |

| Starting Materials | Cost and availability of precursors. | Development of synthetic routes from inexpensive and readily available feedstocks. | Reduced production costs, improved economic viability. |

| Reagents and Solvents | Use of hazardous or expensive reagents. | Replacement with greener and more cost-effective alternatives (e.g., use of elemental sulfur, aqueous reaction media). | Improved safety, reduced environmental impact. |

| Process Technology | Transition from batch to continuous manufacturing. | Implementation of flow chemistry for better control, safety, and scalability. | Enhanced process efficiency, safer operation, easier scale-up. |

| Purification | Development of efficient and scalable purification methods. | Exploration of crystallization, distillation, and chromatography-free purification techniques. | Reduced production costs, higher product purity. |

Q & A

Q. What are the recommended synthetic routes for 2-Isothiocyanato-2-methylpropanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiophosgene-based routes. For example, reacting 2-amino-2-methylpropanenitrile with thiophosgene under controlled alkaline conditions (pH 8–10) at 0–5°C can yield the isothiocyanate derivative. Optimization involves maintaining stoichiometric excess of thiophosgene and inert atmospheres to minimize hydrolysis byproducts. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol or acetonitrile) is recommended for purification . Yield improvements (>80%) are achievable with slow reagent addition and temperature gradients.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : Confirming the –N=C=S group via stretching vibrations at 2050–2150 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR (δ 1.5–1.7 ppm for methyl groups; δ 3.2–3.5 ppm for nitrile-proximal CH₂) and ¹³C NMR (δ 115–120 ppm for nitrile; δ 125–135 ppm for isothiocyanate carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 142.05 for C₅H₈N₂S) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under argon or nitrogen at –20°C in amber glass vials to prevent moisture-induced hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Degradation products (e.g., thioureas) can be monitored via TLC (silica plates, Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The –N=C=S group acts as an electrophile, reacting with amines, thiols, or alcohols. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a two-step mechanism: (1) rapid nucleophilic attack forming a tetrahedral intermediate, and (2) slower proton transfer to yield thioureas or thioesters. Solvent polarity (e.g., DMF vs. toluene) significantly impacts reaction rates .

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for studying these interactions?

- Methodological Answer : The compound covalently modifies cysteine residues in proteins, altering enzymatic activity. For example:

- In Vitro Assays : Incubate with lysozyme (1:10 molar ratio in PBS, pH 7.4) and monitor activity loss via turbidimetric assays.

- Mass Spectrometry : Identify adducts using tryptic digestion and LC-MS/MS (e.g., +142 Da shifts on modified peptides) .

- Cellular Models : Use HEK293 cells to study ROS induction via fluorescent probes (e.g., DCFH-DA) .

Q. What computational approaches are used to predict the electronic and steric effects of this compound in catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilicity : High Fukui indices at the isothiocyanate sulfur.

- Steric Maps : Molecular dynamics simulations show steric hindrance from the methyl group reduces accessibility to bulky nucleophiles.

Software: Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies arise from impurity profiles (e.g., residual thiophosgene) or assay variability. Strategies include:

- Purity Validation : Use HPLC (C18 column, 220 nm detection) to confirm >98% purity.

- Standardized Assays : Compare LC₅₀ values in Caenorhabditis elegans (72-h exposure) vs. zebrafish embryos (FET test) under identical conditions.

- Metabolite Profiling : Identify detoxification pathways via HRMS-based metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.